SR9011 - 1379686-29-9

SR9011

Catalog Number: EVT-282644
CAS Number: 1379686-29-9
Molecular Formula: C23H31ClN4O3S
Molecular Weight: 479.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SR9011 is a synthetic agonist of the nuclear receptor Rev-erbα. [, , , , , , , , , , , , ] Rev-erbα, along with Rev-erbβ, are essential components of the circadian clock, the biological system regulating daily physiological rhythms. [, , ] SR9011 acts by binding to and activating Rev-erbα, thereby influencing the expression of genes regulated by this nuclear receptor. [, , , , , ] It has emerged as a valuable tool in various research areas, including circadian biology, immunology, metabolism, and oncology. [, , , , , , , , , , , , , , ]

Future Directions
  • Investigation of long-term effects and safety profiles: While some studies suggest SR9011 might have a wide therapeutic window, [] long-term studies are necessary to assess its safety profile and any potential adverse effects.

SR9009

Compound Description: SR9009 is a synthetic REV-ERB agonist, similar to SR9011. It modulates circadian rhythm by acting on REV-ERB nuclear receptors, impacting cellular metabolism and inflammatory responses. [, , , , , ]

Relevance: SR9009 shares a close structural similarity with SR9011 and exhibits comparable biological activity. Both compounds demonstrate potential as performance-enhancing substances due to their effects on metabolism and are being investigated for potential applications in cancer treatment. [, , , , , ]

GSK4112

Compound Description: GSK4112 is another synthetic REV-ERB agonist. Like SR9011, it influences circadian rhythm by targeting REV-ERB receptors, affecting processes like mitochondrial biogenesis. []

Relevance: GSK4112 belongs to the same class of REV-ERB agonists as SR9011, suggesting similar mechanisms of action in modulating circadian rhythms and potentially influencing muscle function. []

SR10067

Compound Description: SR10067 is a REV-ERB agonist with structural similarities to SR9011. It targets REV-ERB receptors to modify circadian rhythm and influence cellular processes related to muscle function and energy expenditure. []

Relevance: SR10067's shared mechanism with SR9011, targeting REV-ERB receptors, highlights a potential for influencing similar biological pathways related to metabolism and energy balance. []

SR6452

Compound Description: SR6452 functions as a REV-ERB modulator, similar to SR9011. It exhibits therapeutic potential in treating portal hypertension by modulating the expression and activity of Rev-erbα, ultimately influencing the behavior of hepatic stellate cells (HSCs). []

Relevance: While both SR6452 and SR9011 target REV-ERB, SR6452 demonstrates a more focused application in portal hypertension by modulating Rev-erbα and influencing HSC activity. []

T3 (Triiodothyronine)

Compound Description: T3 is a primary thyroid hormone crucial for development, growth, and metabolism. It plays a role in the hypothalamic-pituitary-thyroid (HPT) axis, influencing the production of thyroid-stimulating hormone (TSH). []

Relevance: Research suggests a link between SR9011's target, Rev-erbα, and the regulation of TSH, a hormone directly influenced by T3. This connection highlights the potential interplay between circadian rhythm and thyroid hormone signaling. []

AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide)

Compound Description: AICAR is an AMP-activated protein kinase (AMPK) agonist known to influence mitochondrial biogenesis and potentially enhance muscle function. []

Relevance: Although AICAR targets AMPK and SR9011 targets REV-ERB receptors, both compounds are investigated for their potential in influencing energy metabolism and muscle function, albeit through different mechanisms. []

GW501516

Compound Description: GW501516 is a peroxisome proliferator-activated receptor (PPAR)δ agonist studied for its potential to enhance endurance and influence mitochondrial biogenesis. []

Relevance: Similar to AICAR, GW501516 offers an alternative pathway to potentially influence energy metabolism and muscle function compared to SR9011, suggesting different mechanisms but possibly overlapping effects. []

Overview

SR9011 is a synthetic compound that acts as an agonist of the nuclear receptors known as REV-ERB alpha and beta. These receptors play a crucial role in regulating various metabolic processes and circadian rhythms in mammals. The compound has garnered attention for its potential applications in metabolic modulation and circadian rhythm regulation, making it a subject of interest in pharmacological research.

Source and Classification

SR9011 was developed as part of a series of compounds aimed at targeting the REV-ERB receptors, which are part of the nuclear receptor superfamily. It is structurally related to another compound, SR9009, and both are recognized for their ability to influence metabolic pathways. SR9011 is classified as a metabolic modulator due to its effects on energy metabolism and circadian regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of SR9011 involves several steps, primarily employing reductive amination techniques. The initial step includes the reaction of 5-nitro-2-thiophenecarboxaldehyde with 4-chlorobenzylamine, followed by further modifications to yield the final product. The detailed synthetic route can be summarized as follows:

  1. Step 1: A solution of N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine is prepared in dichloroethane at low temperatures.
  2. Step 2: Acetyl chloride and triethylamine are introduced to facilitate the formation of the desired amide.
  3. Step 3: The reaction mixture undergoes purification through flash chromatography to isolate SR9011 .

The entire synthesis process is characterized by careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity.

Molecular Structure Analysis

Structure Data

The molecular formula of SR9011 is C23H31ClN4O4S, indicating the presence of multiple functional groups including amines, chlorines, and thiophenes. The structure features a complex arrangement that allows it to effectively bind to REV-ERB receptors. Key structural components include:

  • A chlorobenzyl group
  • A nitrothiophene moiety
  • A pyrrolidine derivative

The presence of these groups contributes to its biological activity by enhancing receptor affinity .

Chemical Reactions Analysis

Reactions and Technical Details

SR9011 undergoes various chemical reactions that can be analyzed through high-resolution mass spectrometry techniques. These reactions include:

  • Reductive Amination: This is critical for forming the amine bond that links different structural components.
  • Acylation: The introduction of acetyl groups modifies the compound's reactivity and enhances its pharmacological properties.

The metabolites of SR9011 can also be characterized using liquid chromatography-high resolution mass spectrometry, which allows for detailed analysis of its metabolic pathways in biological systems .

Mechanism of Action

Process and Data

SR9011 functions by selectively activating REV-ERB alpha and beta receptors, leading to alterations in gene expression related to metabolism and circadian rhythms. The mechanism involves:

  • Transcriptional Regulation: Upon binding to REV-ERB receptors, SR9011 influences the transcription of target genes involved in lipid metabolism, glucose homeostasis, and circadian clock regulation.
  • Circadian Modulation: The compound affects the expression patterns of core clock genes such as Bmal1, Per2, and Cry2, thereby shifting their phases and amplitudes .

Experimental data indicate that SR9011 displays dose-dependent effects on these pathways, underscoring its potential as a therapeutic agent for metabolic disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SR9011 exhibits specific physical properties that are critical for its application in research:

  • Molecular Weight: Approximately 497.03 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloroethane.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for its use in biological assays and pharmacological studies .

Applications

Scientific Uses

SR9011 has several potential applications in scientific research:

  • Metabolic Research: It is used to study metabolic pathways and energy expenditure due to its role as a REV-ERB agonist.
  • Circadian Rhythm Studies: Researchers utilize SR9011 to investigate how manipulation of REV-ERB activity can affect sleep patterns and circadian behaviors.
  • Doping Control: Given its metabolic modulation properties, there is ongoing research into incorporating SR9011 into doping control screening methods for athletes .
Introduction to SR9011: Pharmacological Profile and Research Significance

Chemical Identity and Structural Characterization of SR9011

SR9011 (Chemical name: (R)-N-((4-chlorophenyl)(1-(2-(2-(methylamino)acetamido)ethyl)sulfonyl)benzamide) is a synthetic small molecule with the molecular formula C₂₃H₃₁ClN₄O₃S and a molecular weight of 479.04 g/mol. Its structure features a distinctive sulfonamide bridge connecting a chlorophenyl ring system to a substituted benzamide moiety, creating a stereospecific configuration essential for biological activity. The compound contains a chiral center at the carbon adjacent to the sulfonamide group, with the (R)-enantiomer exhibiting significantly higher binding affinity to REV-ERB receptors compared to its stereoisomer [1] [9].

The molecular architecture of SR9011 incorporates several pharmacophoric elements critical for its function: 1) The chlorophenyl group facilitates hydrophobic interactions within the ligand-binding pocket, 2) The sulfonamide moiety acts as a hydrogen bond acceptor, enhancing receptor binding specificity, and 3) The nitrobenzene component provides electron-withdrawing properties that stabilize the molecule's conformation. Spectroscopic characterization via circular dichroism confirmed direct binding to the REV-ERBα ligand-binding domain with a dissociation constant (Kd) of approximately 800 nM, consistent with its cellular activity [1] [9].

Table 1: Structural and Physicochemical Properties of SR9011

PropertySpecification
IUPAC Name(R)-N-((4-chlorophenyl)(1-(2-(2-(methylamino)acetamido)ethyl)sulfonyl)benzamide
Molecular FormulaC₂₃H₃₁ClN₄O₃S
Molecular Weight479.04 g/mol
CAS Registry Number1379686-29-9
Stereochemistry(R)-enantiomer
Key Functional GroupsChlorophenyl ring, sulfonamide bridge, benzamide moiety
Solubility ProfileSoluble in DMSO (≥43 mg/mL)

Rev-Erbα/β Agonism: Mechanism of Action and Receptor Specificity

SR9011 functions as a potent and selective agonist for nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which act as transcriptional repressors within the core circadian machinery. Unlike many nuclear receptors that activate transcription upon ligand binding, REV-ERBs lack an activation function 2 (AF2) domain and instead recruit co-repressor complexes when liganded. SR9011 binds to the ligand-binding domain of REV-ERBα/β, inducing a conformational change that enhances recruitment of the nuclear receptor co-repressor (NCOR1) and histone deacetylase 3 (HDAC3). This molecular complex catalyzes histone deacetylation and chromatin condensation, leading to transcriptional repression of target genes [1] [2] [7].

SR9011 demonstrates nanomolar potency at both receptor subtypes, with half-maximal inhibitory concentrations (IC₅₀) of 790 nM for REV-ERBα and 560 nM for REV-ERBβ in Gal4-reporter assays. Specificity profiling across the nuclear receptor superfamily confirmed minimal activity against related receptors including PPARγ, RORα, and thyroid hormone receptor. The compound exhibits tissue- and cell type-specific effects through its action on distinct REV-ERB target genes [1] [9]:

  • Circadian Regulation: Suppresses expression of core clock components BMAL1 (ARNTL), CLOCK, and NPAS2 through binding to RORE elements in their promoter regions. This action amplifies the repressive limb of the circadian oscillator, effectively resetting molecular rhythms in central and peripheral tissues [1] [3].
  • Metabolic Modulation: Represses lipogenic enzymes including fatty acid synthase (FASN) and stearoyl-CoA desaturase 1 (SCD1), thereby inhibiting de novo lipogenesis. Concurrently, it enhances oxidative metabolism through upregulation of mitochondrial genes [3] [5].
  • Immune Function: Modulates inflammatory pathways by repressing pro-inflammatory cytokines (IL-6, TNF-α) while enhancing anti-inflammatory mediators (IL-10). In microglia, this immunomodulation coincides with reduced phagocytic activity and altered metabolic programming [6] [7].
  • Autophagy Inhibition: Suppresses autophagosome formation and lysosomal turnover through transcriptional regulation of autophagy-related genes, creating a dependency liability in cancer cells that rely on autophagy for survival [5].

Table 2: Transcriptional Targets and Functional Outcomes of SR9011-Mediated REV-ERB Activation

Target GeneRegulatory ElementBiological ConsequenceTissue/Cell Type
BMAL1 (ARNTL)RORE/RevRECircadian rhythm disruptionSCN, liver, muscle
IL-6ROREReduced inflammationMicroglia, macrophages
FASNROREInhibition of lipogenesisLiver, adipose, cancer cells
SCD1ROREAltered lipid compositionLiver, cancer cells
CCNA2 (Cyclin A)RORECell cycle arrestCancer cells
p62/SQSTM1Indirect via autophagy genesAutophagy inhibitionCancer cells, senescent cells

Historical Development and Key Milestones in Circadian Rhythm Research

The development of SR9011 represents the convergence of three decades of circadian biology research and nuclear receptor pharmacology. The foundational work began with the discovery of REV-ERBα in 1989 as a reverse-strand transcript of the avian erythroblastosis virus v-erbA oncogene. Its paralog REV-ERBβ was identified five years later, establishing the NR1D subfamily of nuclear receptors. The critical breakthrough came in 2007 when heme was identified as the endogenous ligand for both REV-ERB receptors, revealing these transcription factors as metabolic sensors linking cellular energy status to circadian transcription [2] [3].

The first synthetic REV-ERB agonist, GSK4112, was reported in 2008 but possessed poor pharmacokinetic properties with negligible in vivo activity. This limitation catalyzed the development of improved compounds, leading to the synthesis of SR9011 and its analog SR9009 by Thomas Burris' group in 2012. This breakthrough was documented in a seminal Nature publication demonstrating that systemic administration of SR9011 altered circadian behavior, increased energy expenditure, and reduced obesity in murine models. The study established proof-of-concept that pharmacological targeting of circadian regulators could yield metabolic benefits [3] [4].

Subsequent research expanded SR9011 applications beyond metabolic regulation. In 2014, Nature Communications reported its effects on sleep architecture and anxiety behaviors, showing that administration during the inactive phase (ZT6) increased wakefulness and reduced REM sleep while simultaneously decreasing anxiety-like behaviors in mice. This dual action on sleep and affect highlighted REV-ERB's role in integrating circadian, behavioral, and emotional pathways [1] [8].

The most transformative application emerged in oncology research. In 2018, Nature published groundbreaking work demonstrating that SR9011 and SR9009 exhibited selective lethality toward cancer cells and oncogene-induced senescent cells across diverse malignancies (glioblastoma, leukemia, breast, colon, and melanoma). The compounds inhibited autophagy and lipogenesis—processes essential for cancer cell survival—while sparing normal cells. Remarkably, SR9011 impaired glioblastoma growth in vivo and improved survival without overt toxicity, establishing REV-ERB agonists as a novel class of anticancer agents with a favorable therapeutic index [5] [10].

Table 3: Key Milestones in SR9011 Development and Circadian Pharmacology

YearMilestoneSignificanceReference
1989Discovery of REV-ERBαIdentification of novel nuclear receptor [2]
1994Identification of REV-ERBβExpansion of NR1D subfamily [2]
2007Identification of heme as endogenous ligandEstablished REV-ERB as metabolic sensor [3]
2008Development of GSK4112First synthetic REV-ERB agonist (limited in vivo utility) [3]
2012Synthesis and characterization of SR9011First potent REV-ERB agonist with in vivo activity [3]
2014Demonstration of sleep/anxiety effectsEstablished circadian targets for neurobehavioral regulation [1] [8]
2018Anticancer activity demonstrationExpanded application to oncology with selective autophagy/lipogenesis inhibition [5] [10]
2020Microglial immunometabolism studiesRevealed role in neuroimmune regulation [6] [7]

Properties

CAS Number

1379686-29-9

Product Name

SR9011

IUPAC Name

3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide

Molecular Formula

C23H31ClN4O3S

Molecular Weight

479.0 g/mol

InChI

InChI=1S/C23H31ClN4O3S/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31/h5-10,19H,2-4,11-17H2,1H3,(H,25,29)

InChI Key

PPUYOYQTTWJTIU-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

SR9011; SR 9011; SR-9011.

Canonical SMILES

CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.